molecular formula C10H8ClN3OS B11355069 N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11355069
M. Wt: 253.71 g/mol
InChI Key: CZWWZJSGYBIOOM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloro-substituted phenyl group and a carboxamide functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction conditions and product specifications .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .

Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-methylphenyl)-1,2,3-thiadiazole-4-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for substitution reactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C10H8ClN3OS/c1-6-2-3-7(11)4-8(6)12-10(15)9-5-16-14-13-9/h2-5H,1H3,(H,12,15)

InChI Key

CZWWZJSGYBIOOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CSN=N2

Origin of Product

United States

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